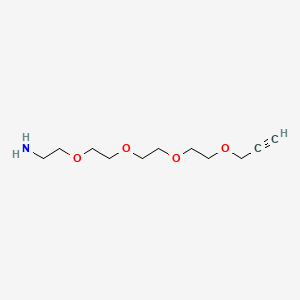
benzyl 10H-phenoxazine-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSB-12054 is a synthetic organic compound known for its role as a P2X4 receptor antagonist . The P2X4 receptor is a type of purinergic receptor that is activated by adenosine triphosphate (ATP) and is involved in various physiological processes, including pain perception and inflammation . PSB-12054 has been studied for its potential therapeutic applications in conditions related to neuroinflammation and chronic pain .
Preparation Methods
The synthesis of PSB-12054 involves the preparation of benzyl phenoxazine-10-carboxylate . The synthetic route typically includes the following steps:
Formation of Phenoxazine Core: The phenoxazine core is synthesized through a series of reactions involving the condensation of appropriate aromatic amines and phenols.
Carboxylation: The phenoxazine core is then carboxylated to introduce the carboxylate group at the 10th position.
Benzylation: The final step involves the benzylation of the carboxylate group to form benzyl phenoxazine-10-carboxylate.
Industrial production methods for PSB-12054 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
PSB-12054 undergoes various chemical reactions, including:
Oxidation: The phenoxazine core can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of the phenoxazine core.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PSB-12054 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
PSB-12054 exerts its effects by selectively blocking the P2X4 receptor . The P2X4 receptor is a ligand-gated ion channel that is activated by ATP. When PSB-12054 binds to the receptor, it prevents ATP from activating the receptor, thereby inhibiting the downstream signaling pathways involved in pain perception and inflammation . This antagonistic action on the P2X4 receptor makes PSB-12054 a valuable compound for studying the role of this receptor in various physiological and pathological conditions .
Comparison with Similar Compounds
PSB-12054 is unique in its high selectivity for the P2X4 receptor compared to other P2X receptor subtypes . Similar compounds include:
PSB-12062: Another phenoxazine derivative that acts as a noncompetitive antagonist of the P2X4 receptor.
NP-1815-PX: A novel antagonist selective for P2X4 receptors with high potency and selectivity.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities for the P2X4 receptor .
Properties
IUPAC Name |
benzyl phenoxazine-10-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-20(23-14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)21/h1-13H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVCOYMLGBNCDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














